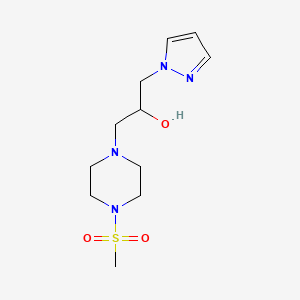
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound is a selective antagonist of the orexin receptor type 1 (OX1R) and has been studied for its ability to modulate the orexin system, which plays a role in regulating sleep and wakefulness.
Mechanism of Action
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea is a selective antagonist of the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea. The compound binds to the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea and blocks the binding of orexin, which is a neuropeptide that regulates sleep and wakefulness. By blocking the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea, the compound can modulate the orexin system and potentially treat sleep disorders.
Biochemical and Physiological Effects
The effects of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea on biochemical and physiological systems have been studied in animal models. The compound has been shown to decrease wakefulness and increase sleep in rats. Additionally, the compound has been shown to decrease the levels of stress hormones, such as corticosterone, in rats.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments include its selectivity for the 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea and its potential applications in the treatment of sleep disorders. However, the compound has limitations, including its low solubility in water and potential for off-target effects.
Future Directions
For research on 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea include investigating its potential as a treatment for sleep disorders, such as insomnia and narcolepsy. Additionally, the compound could be studied for its potential effects on other physiological systems, such as the immune system and the cardiovascular system. Further research could also focus on improving the solubility and bioavailability of the compound.
Synthesis Methods
The synthesis of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea has been reported in the literature. The compound can be synthesized via a multistep process involving the reaction of various intermediates, including cyclopropylamine, 2,3-dihydro-1H-inden-5-ol, and isocyanate.
Scientific Research Applications
The potential applications of 1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea in scientific research are diverse. The compound has been studied for its ability to modulate the orexin system, which plays a role in regulating sleep and wakefulness. Orexin antagonists have been investigated as potential treatments for sleep disorders, such as insomnia and narcolepsy.
properties
IUPAC Name |
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(19-15-8-10-21(11-9-15)17-6-7-17)20-16-5-4-13-2-1-3-14(13)12-16/h4-5,12,15,17H,1-3,6-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRMFWLFUNSXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylpiperidin-4-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)







![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
